4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride
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Overview
Description
4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a diazinane ring, and a methoxyphenyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,4-dioxo-1,3-diazinane to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The diazinane ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazinane ring and methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-2
Uniqueness
4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21ClN4O4 |
---|---|
Molecular Weight |
356.80 g/mol |
IUPAC Name |
4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O4.ClH/c1-23-12-5-4-10(17-13(20)3-2-7-16)9-11(12)19-8-6-14(21)18-15(19)22;/h4-5,9H,2-3,6-8,16H2,1H3,(H,17,20)(H,18,21,22);1H |
InChI Key |
OWUYDJOXZFISNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
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